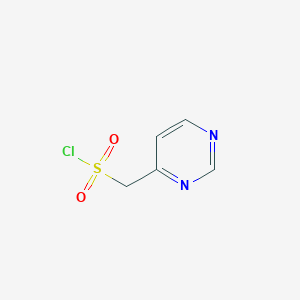

Pyrimidin-4-ylmethanesulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O2S |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

pyrimidin-4-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-2-7-4-8-5/h1-2,4H,3H2 |

InChI Key |

VOCIPVQDIRECSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1CS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidin 4 Ylmethanesulfonyl Chloride and Its Analogs

Direct Synthetic Routes to Pyrimidin-4-ylmethanesulfonyl Chloride

Direct synthetic strategies for this compound involve the formation of the sulfonyl chloride group from precursors already containing the pyrimidin-4-ylmethyl core structure. These methods are often favored for their efficiency and atom economy.

Strategies Involving Pyrimidinylmethane Precursors

One plausible approach to the synthesis of this compound involves the use of pyrimidin-4-ylmethane derivatives as starting materials. A common strategy begins with the conversion of a precursor like 4-methylpyrimidine. While direct chlorosulfonylation of the methyl group is challenging, a multi-step sequence can be employed. This typically involves halogenation of the methyl group to form 4-(chloromethyl)pyrimidine, followed by displacement of the chloride with a sulfur-containing nucleophile to introduce the necessary sulfur atom.

Reaction Scheme: From 4-Methylpyrimidine to this compound

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Methylpyrimidine | N-Chlorosuccinimide (NCS) | 4-(Chloromethyl)pyrimidine |

| 2 | 4-(Chloromethyl)pyrimidine | Sodium Sulfite (Na₂SO₃) | Sodium pyrimidin-4-ylmethanesulfonate |

| 3 | Sodium pyrimidin-4-ylmethanesulfonate | Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) | This compound |

This table outlines a potential multi-step synthesis from a pyrimidinylmethane precursor.

Chlorosulfonylation Approaches Utilizing Sulfuryl Chloride or Thionyl Chloride

Direct chlorosulfonylation of an activated pyrimidine (B1678525) ring can be a viable method for introducing a sulfonyl chloride group. However, the direct chlorosulfonylation of the methyl group in 4-methylpyrimidine using reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) is not a commonly reported or straightforward transformation. These reagents are more typically used for the conversion of sulfonic acids to sulfonyl chlorides or for the chlorination of aromatic rings. The reaction of sulfuryl chloride with thiols to form sulfenyl chlorides is also a known process.

Oxidative Chlorosulfonation from Thiol Derivatives

A more established and versatile route to sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol (mercaptan) precursor. This method is widely applicable to the synthesis of aromatic, heterocyclic, and aliphatic sulfonyl chlorides.

The initial step in this pathway is the synthesis of pyrimidin-4-ylmethanethiol. This can be achieved through the reaction of 4-(chloromethyl)pyrimidine with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Once the thiol is obtained, it can be subjected to oxidative chlorination to yield this compound. Several reagent systems are effective for this transformation.

Sodium chlorite (NaClO₂) in the presence of a chlorine source, typically hydrochloric acid, provides an effective system for the oxidative chlorination of thiols. This method is advantageous due to the relatively mild reaction conditions and the ready availability of the reagents. The reaction proceeds via the in situ generation of chlorine or other active chlorine species which oxidize the thiol to the sulfonyl chloride.

A general procedure involves treating the thiol with an aqueous solution of sodium chlorite and hydrochloric acid. The reaction is often carried out in a biphasic system or with a co-solvent to facilitate the interaction of the organic thiol and the aqueous oxidizing agent.

Beyond sodium chlorite, a variety of other oxidizing agents can be employed for the conversion of thiols to sulfonyl chlorides. These include:

N-Chlorosuccinimide (NCS): In the presence of a chloride source and water, NCS can effectively oxidize thiols to sulfonyl chlorides.

Hydrogen Peroxide (H₂O₂)/Thionyl Chloride (SOCl₂): This combination serves as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. researchgate.net

Nitric Acid/Hydrochloric Acid/Oxygen: A continuous flow, metal-free protocol using this combination has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides.

The choice of oxidant can be influenced by factors such as substrate tolerance, reaction scale, and desired purity of the final product.

Table of Oxidative Chlorination Reagents for Thiol to Sulfonyl Chloride Conversion

| Oxidizing System | Key Features |

| NaClO₂ / HCl | Mild conditions, readily available reagents. |

| NCS / H₂O / Chloride Source | Effective for a range of thiols. |

| H₂O₂ / SOCl₂ | Highly reactive, rapid conversion. researchgate.net |

| HNO₃ / HCl / O₂ | Continuous flow, metal-free conditions. |

This interactive table summarizes various reagent systems for the oxidative chlorination of thiols.

Synthesis of Pyrimidine-Containing Sulfonyl Chloride Analogs

The synthetic methodologies described for this compound can be adapted to produce a wide array of pyrimidine-containing sulfonyl chloride analogs. By varying the substitution pattern on the pyrimidine ring or modifying the linker between the ring and the sulfonyl chloride group, a diverse library of compounds can be accessed.

For instance, starting with substituted 4-methylpyrimidines allows for the introduction of various functional groups onto the pyrimidine core. Subsequent application of the synthetic sequences outlined above would lead to the corresponding substituted pyrimidin-4-ylmethanesulfonyl chlorides.

Furthermore, the synthesis of pyrimidine sulfonyl chlorides where the sulfonyl group is directly attached to the pyrimidine ring, such as pyrimidine-2-sulfonyl chloride or pyrimidine-5-sulfonyl chloride, typically involves different strategies. These often rely on the diazotization of an aminopyrimidine followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, or the direct chlorosulfonylation of an activated pyrimidine ring.

The versatility of these synthetic approaches enables the generation of a broad spectrum of pyrimidine-based sulfonyl chlorides, which are valuable building blocks for medicinal chemistry and materials science.

Preparative Routes for (2-Chloropyrimidin-4-yl)methanesulfonyl Chloride

While specific literature detailing the direct synthesis of (2-chloropyrimidin-4-yl)methanesulfonyl chloride is not extensively available, the preparation of structurally similar heteroaromatic sulfonyl chlorides provides established routes that can be adapted. One common and effective method is the Sandmeyer-type reaction, which starts from a corresponding heteroaromatic amine. acs.org

This process typically involves the diazotization of a (hetero)aromatic amine, followed by a reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst. google.com For instance, the synthesis of 2-chloropyridine-3-sulfonyl chloride, an analogous compound, is achieved through the diazotization of 3-amino-2-chloropyridine. The resulting diazonium salt is then treated with sulfur dioxide and a copper salt in a suitable solvent like acetic acid mixed with concentrated aqueous HCl. google.com

Another viable strategy is the oxidative chlorination of the corresponding thiol or a related sulfur-containing precursor. Heteroaromatic thiols can be oxidized to the sulfonyl chloride at low temperatures, for example, -25°C, using aqueous sodium hypochlorite. This method is rapid and avoids the use of hazardous chlorine gas. researchgate.net

Synthesis of Related Heteroaryl-Substituted Methanesulfonyl Chlorides

The synthesis of heteroaryl-substituted methanesulfonyl chlorides is a broad field with various established methodologies. These compounds are key intermediates in organic chemistry.

Common synthetic strategies include:

From Heteroaromatic Amines: A widely used approach involves the diazotization of heteroaromatic amines followed by reaction with sulfur dioxide, catalyzed by copper salts (e.g., CuCl or CuCl₂). This Sandmeyer-type reaction is versatile for a range of aromatic and heteroaromatic systems. acs.org

From Organometallic Reagents: Organozinc reagents can be reacted with SO₂ surrogates to form sulfinates, which are then oxidized to the corresponding sulfonyl chlorides. nih.gov For example, heteroarylzinc reagents react with 2,4,6-trichlorophenyl chlorosulfate (TCPC) to yield sulfonyl chlorides that can be converted in situ to other derivatives. nih.gov

Oxidative Chlorination of Thiols: A direct and efficient method involves the oxidative chlorination of heteroaryl thiols. Reagents such as N-chlorosuccinimide (NCS) in combination with hydrochloric acid can smoothly convert thiols into sulfonyl chlorides. rsc.org Another approach uses aqueous sodium hypochlorite at low temperatures. researchgate.net

Palladium-Catalyzed Chlorosulfonylation: Arylboronic acids can be converted to arylsulfonyl chlorides using palladium catalysts. This method offers significant functional group tolerance under mild conditions. nih.gov

Optimization of Reaction Conditions and Scalability Studies in Sulfonyl Chloride Synthesis

The efficiency, safety, and scalability of sulfonyl chloride synthesis are critically dependent on the optimization of reaction parameters such as solvent, temperature, and catalysis, as well as the purification methods employed.

Influence of Solvent Systems and Temperature Regimes

The choice of solvent and the control of temperature are paramount in the synthesis of sulfonyl chlorides, affecting reaction rates, yields, and selectivity. The solvolysis of heteroaromatic sulfonyl chlorides, such as 2-thiophenesulfonyl chloride, has been studied extensively to understand these influences. The reaction rates are sensitive to both the solvent's nucleophilicity and its ionizing power. nih.govresearchgate.net

Continuous flow chemistry offers precise control over reaction parameters, particularly temperature, which is crucial for managing highly exothermic reactions common in sulfonyl chloride synthesis. rsc.org This technology improves safety by minimizing reaction volumes and enables rapid optimization, leading to high space-time yields. rsc.org For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the oxidative chlorination of thiols and disulfides allows for exquisite control over the reaction, preventing thermal runaway. rsc.org

Below is a table showing the effect of different solvent systems on the rate of solvolysis for 2-thiophenesulfonyl chloride at 25.0°C, illustrating the impact of the solvent environment.

| Solvent System | 10⁵k, s⁻¹ |

| 100% EtOH | 7.87 |

| 90% EtOH | 26.0 |

| 80% EtOH | 78.7 |

| 100% MeOH | 32.2 |

| 90% MeOH | 91.5 |

| 80% MeOH | 227 |

| 97% TFE | 0.986 |

| 90% HFIP | 0.129 |

| Data sourced from studies on the solvolysis of 2-thiophenesulfonyl chloride. nih.govresearchgate.net |

Catalyst Selection and Enhancement of Reaction Efficiency

Catalysts play a vital role in enhancing the efficiency and selectivity of sulfonyl chloride synthesis, enabling reactions under milder conditions and with greater functional group tolerance.

Copper Catalysts: Copper salts like CuCl and CuCl₂ are traditionally used in Sandmeyer-type reactions to convert diazonium salts into sulfonyl chlorides. acs.org This method is a cornerstone for synthesizing aromatic and heteroaromatic sulfonyl chlorides from the corresponding amines. google.com

Palladium Catalysts: Modern cross-coupling chemistry employs palladium catalysts for the chlorosulfonylation of arylboronic acids. This approach is noted for its mild reaction conditions and broad substrate scope, allowing for the synthesis of complex molecules. nih.gov

Photocatalysts: A sustainable and transition-metal-free alternative involves the use of heterogeneous photocatalysts. Potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, can catalyze the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.org This method generates the necessary sulfur dioxide and chloride ions in situ from the hydrolysis of thionyl chloride. acs.org

Other Catalysts: In certain reactions, such as the Friedel-Crafts sulfonylation, Lewis acids like aluminum chloride (AlCl₃) are used. However, this can sometimes lead to undesired side reactions like chlorination. google.com For the conversion of sulfonic acids to sulfonyl chlorides, catalysts like sulfamic acid have been employed. google.com

| Catalytic System | Reaction Type | Precursor | Key Advantages |

| Copper Salts (CuCl, CuCl₂) | Sandmeyer-type | Heteroaromatic Amines | Well-established, versatile |

| Palladium Complexes | Cross-coupling | Arylboronic Acids | Mild conditions, high functional group tolerance nih.gov |

| Potassium Poly(heptazine imide) | Photocatalysis | Arenediazonium Salts | Sustainable, transition-metal-free, mild conditions acs.org |

| Sulfamic Acid | Sulfochlorination | Aromatic Compounds | Effective for converting sulfonic acids google.com |

Advanced Purification Techniques for this compound

The purification of this compound is essential to remove impurities such as starting materials, byproducts, and residual solvents, ensuring the high purity required for subsequent applications. While specific protocols for this exact compound are not detailed, advanced techniques applicable to organosulfonyl chlorides are well-documented.

One effective method involves treating the crude methanesulfonyl chloride with activated charcoal. wipo.intgoogle.comgoogle.com This technique is particularly useful for removing sulfuric acid impurities that may be present. The process can be carried out in a batchwise manner, where the crude product is stirred with powdered activated carbon, or continuously, by passing the liquid through a bed of granular activated carbon. google.comgoogle.com The treatment is typically performed at temperatures ranging from 0 to 150°C, with 15 to 50°C being a common range. google.com

Other purification methods include standard laboratory techniques such as:

Flash Chromatography: This is a common method for purifying organic compounds, separating the desired product from impurities based on polarity. rsc.org

Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a suitable solvent system can yield a highly purified product. rsc.org

Distillation: For liquid sulfonyl chlorides, distillation under reduced pressure can be used to separate the product from non-volatile impurities and solvents. orgsyn.org

It is also noted that after certain synthetic procedures, simple aqueous workups can sometimes be sufficient to isolate the sulfonyl chloride, which can then be directly used in the next step, for example, in the formation of sulfonamides. google.com

Advanced Spectroscopic Characterization of Pyrimidin 4 Ylmethanesulfonyl Chloride

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for delineating the precise structural arrangement of atoms in a molecule. For Pyrimidin-4-ylmethanesulfonyl chloride, both ¹H and ¹³C NMR analyses provide unambiguous assignment of the protons and carbons in the pyrimidine (B1678525) ring and the methanesulfonyl chloride moiety.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrimidine ring and the methylene (B1212753) group. The aromatic region of the spectrum is of particular interest, displaying signals for the three protons on the pyrimidine ring.

The proton at position 2 of the pyrimidine ring (H-2) is expected to appear as a singlet at the most downfield position due to the deshielding effect of the two adjacent nitrogen atoms. The protons at positions 5 and 6 (H-5 and H-6) typically appear as doublets due to mutual coupling. The methylene protons (CH₂) of the methanesulfonyl group are anticipated to show a singlet in a region characteristic for protons alpha to a sulfonyl chloride group.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyrimidine) | Data not available | s | - |

| H-6 (Pyrimidine) | Data not available | d | Data not available |

| H-5 (Pyrimidine) | Data not available | d | Data not available |

Note: Specific experimental chemical shift and coupling constant values for this compound are not publicly available in the searched scientific literature.

¹³C NMR Spectral Analysis and Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides a detailed picture of the carbon framework of the molecule. The spectrum of this compound will exhibit signals for the three distinct carbon atoms of the pyrimidine ring and the carbon of the methylene group.

The carbon atoms C-2, C-4, and C-6 of the pyrimidine ring, being directly bonded to nitrogen, are expected to be significantly deshielded and thus appear at higher chemical shift values. The C-5 carbon will likely resonate at a more upfield position. The methylene carbon (CH₂) will have a chemical shift influenced by the adjacent sulfonyl chloride group.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | Data not available |

| C-4 (Pyrimidine) | Data not available |

| C-6 (Pyrimidine) | Data not available |

| C-5 (Pyrimidine) | Data not available |

Note: Specific experimental chemical shift values for this compound are not publicly available in the searched scientific literature.

Advanced NMR Techniques for Structural Elucidation

While one-dimensional NMR provides fundamental structural information, advanced techniques such as 2D NMR would be invaluable for complete structural confirmation. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between H-5 and H-6 protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively link the proton signals to their directly attached carbons and neighboring carbons, respectively.

Further studies employing solid-state NMR could provide insights into the chemical shielding anisotropy parameters, offering information on the electronic distribution and symmetry around the nuclei in the solid state. However, specific experimental data from such advanced NMR studies on this compound is not currently documented in accessible literature.

Infrared and Raman Spectroscopy

Vibrational Wavenumber Assignment and Functional Group Identification

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the pyrimidine ring and the methanesulfonyl chloride group.

Key expected vibrational modes include:

SO₂ Stretching: The sulfonyl chloride group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations.

C=N and C=C Stretching: The pyrimidine ring will show a series of bands in the fingerprint region corresponding to the stretching of its double bonds.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrimidine ring are expected at higher wavenumbers.

CH₂ Vibrations: The methylene group will have characteristic stretching and bending (scissoring, wagging, twisting) modes.

S-Cl Stretching: A stretching vibration for the sulfur-chlorine bond is expected at lower wavenumbers.

Table 3: Predicted Vibrational Wavenumber Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | ~1370-1330 |

| SO₂ | Symmetric Stretch | ~1180-1160 |

| Pyrimidine Ring | C=N, C=C Stretches | ~1600-1400 |

| Pyrimidine Ring | C-H Stretch | ~3100-3000 |

| Methylene | C-H Stretch | ~2950-2850 |

| Methylene | CH₂ Bend | ~1470-1450 |

Note: These are predicted ranges based on characteristic functional group frequencies. Specific experimental data for this compound is not available.

Correlation with Molecular Structure and Conformation

A combined analysis of IR and Raman spectra is particularly powerful. Vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing complementary information. For a molecule with a center of symmetry, the rule of mutual exclusion would apply. While this compound lacks a center of symmetry, the relative intensities in IR and Raman spectra still provide valuable structural clues. A detailed conformational analysis would require computational modeling to correlate calculated vibrational frequencies with experimental data, which is currently not available in the public domain for this specific compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides critical information regarding the mass-to-charge ratio (m/z) of ions, enabling the determination of a compound's molecular weight and elemental composition. nih.gov For the structural elucidation of this compound, various MS techniques are employed to confirm its identity and integrity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass measurement that can be compared against the theoretical mass calculated from its molecular formula, C₅H₅ClN₂O₂S. guidechem.com

The theoretical monoisotopic mass of this compound is calculated to be 191.9760263 u. guidechem.com HRMS analysis would be expected to yield an observed mass that deviates from the theoretical value by only a few parts per million (ppm), thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₅ClN₂O₂S |

| Theoretical Monoisotopic Mass (u) | 191.9760263 guidechem.com |

| Expected Ion Adduct [M+H]⁺ | 192.98380 |

| Typical Mass Accuracy (ppm) | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. reading.ac.uk It typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺), allowing for the straightforward determination of the molecular weight. researchgate.net

In the positive ion mode, this compound is expected to show a prominent signal corresponding to its protonated molecular ion at an m/z value consistent with its molecular weight (192.62 g/mol ). guidechem.com Collision-induced dissociation (CID) of the molecular ion can provide structural information. A characteristic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 u. nih.gov This fragmentation would result in a significant product ion, providing evidence for the sulfonyl chloride moiety. nih.gov

Table 2: Expected ESI-MS Ions for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 192.98 |

| [M+Na]⁺ | Sodium Adduct | 214.96 |

| [M+H-SO₂]⁺ | Product ion after loss of SO₂ | 128.98 |

Other Analytical Techniques for Compound Verification

Beyond mass spectrometry, other analytical methods are crucial for providing orthogonal data to confirm the compound's stoichiometric composition and assess its purity.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The experimental weight percentages of C, H, N, Cl, O, and S are compared against the theoretical values calculated from the molecular formula C₅H₅ClN₂O₂S. A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Weight Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 31.18 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.62 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.41 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.54 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.61 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.64 |

| Total | 192.62 | 100.00 |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org It is widely used to determine the purity of a compound by separating it from any impurities or byproducts from the synthesis. fishersci.comresearchgate.net

In a typical LC/MS analysis of this compound, the sample is injected into an HPLC system, often with a reversed-phase column (e.g., C18). nih.gov A gradient elution with solvents like acetonitrile and water allows for the separation of components based on their polarity. The eluent is then directed to the mass spectrometer, which monitors for the expected m/z of the target compound. The resulting chromatogram should ideally show a single, sharp major peak at a specific retention time, with the corresponding mass spectrum confirming the peak as this compound. The integration of this peak area relative to the total area of all detected peaks allows for a quantitative assessment of purity.

Table 4: Typical LC/MS Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| LC System | ||

| Column | Reversed-phase C18, 2.6 µm | Separation based on hydrophobicity fishersci.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of mobile phase |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of mobile phase |

| Gradient | 5% to 95% B over several minutes | Elution of compounds with varying polarity |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and peak shape |

| MS System | ||

| Ionization Mode | ESI Positive | Generates protonated molecular ions researchgate.net |

| Scan Range | 100 - 500 m/z | To detect the compound and potential impurities |

| Monitored Ion | [M+H]⁺ (m/z 192.98) | Specific detection of the target compound |

Computational and Theoretical Investigations of Pyrimidin 4 Ylmethanesulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For Pyrimidin-4-ylmethanesulfonyl chloride, such calculations are instrumental in defining its ground state properties and conformational landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. ukm.myaps.org This approach is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govimperial.ac.uk

In a typical DFT study of this compound, a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-311+G(d,p)) would be selected to approximate the exchange-correlation energy—the most complex component of the calculation. researchgate.net The primary output of a DFT calculation is the molecule's ground state energy, from which numerous other properties can be derived. These include thermodynamic parameters like enthalpy and Gibbs free energy, as well as electronic properties such as dipole moment and polarizability. jchemrev.com Such studies on related pyrimidine (B1678525) derivatives have demonstrated excellent agreement between DFT-calculated parameters and experimental data. jchemrev.comjchemrev.com

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT Note: The following data are hypothetical, representing typical outputs from a DFT calculation for illustrative purposes.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1250.45 | Hartree |

| Enthalpy | -1250.32 | Hartree |

| Gibbs Free Energy | -1250.39 | Hartree |

| Dipole Moment | 4.85 | Debye |

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This lowest-energy structure is known as the equilibrium conformation. unipd.it For a flexible molecule like this compound, which has rotatable bonds (e.g., between the pyrimidine ring and the methylene (B1212753) group, and between the methylene and sulfonyl groups), multiple local energy minima may exist.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts atomic positions to lower the total energy until a stationary point is reached. researchgate.netnih.gov A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). psu.edu By systematically rotating the key dihedral angles and performing constrained optimizations, a conformational energy profile can be constructed, revealing the most stable conformer and the energy barriers between different conformations. mdpi.com This analysis is vital for understanding the molecule's preferred shape, which influences its physical properties and biological activity.

Electronic Structure Analysis

Beyond geometry, understanding the distribution and energy of electrons is key to predicting a molecule's chemical reactivity. Electronic structure analyses provide detailed information about molecular orbitals, charge distribution, and intramolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. schrodinger.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net These energies can be calculated using DFT methods. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO would likely be distributed across the electron-withdrawing sulfonyl chloride group. The energy gap can be used to predict the wavelengths of light the molecule might absorb and provides insight into its charge-transfer properties. schrodinger.comrsc.org

Table 2: Illustrative Frontier Orbital Energies for this compound Note: The following data are hypothetical, representing typical outputs from a DFT calculation for illustrative purposes.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.52 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap (ΔE) | 5.63 | eV |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and other intramolecular interactions by transforming the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). wisc.edu This method provides a quantitative measure of the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. periodicodimineralogia.itsemanticscholar.org

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. avogadro.cc For this compound, these would be expected around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. deeporigin.com Such positive regions would be anticipated around the hydrogen atoms and, most significantly, the highly electrophilic sulfur atom in the sulfonyl chloride group. The MEP map provides a comprehensive, intuitive picture of the molecule's electronic surface, guiding predictions of its chemical behavior and intermolecular interactions. libretexts.orgscribd.com

Vibrational Spectroscopy Simulation and Interpretation

Computational vibrational spectroscopy is a powerful tool for elucidating the molecular structure and bonding of a compound. arxiv.orgcore.ac.uknih.gov Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra. mdpi.com

The theoretical infrared spectrum of this compound can be computationally generated. This predicted spectrum would show characteristic absorption bands corresponding to the vibrational modes of the molecule. For instance, the pyrimidine ring would exhibit characteristic C-H and C-N stretching and bending vibrations. The sulfonyl chloride group (-SO₂Cl) would also have distinct symmetric and asymmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1150-1200 cm⁻¹ and 1350-1400 cm⁻¹, respectively. The C-S and S-Cl stretching vibrations would be found at lower frequencies.

In a hypothetical study, a comparison between the theoretically predicted and experimentally obtained FT-IR spectra would be crucial for validating the computational model. A good correlation between the calculated and experimental wavenumbers, often improved by applying a scaling factor to the theoretical frequencies, would confirm the accuracy of the computed geometry and vibrational modes.

Illustrative Data: Predicted vs. Experimental IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Pyrimidine C-H stretch | 3100-3000 | 3080 |

| CH₂ asymmetric stretch | 2980 | 2975 |

| CH₂ symmetric stretch | 2900 | 2895 |

| S=O asymmetric stretch | 1380 | 1375 |

| S=O symmetric stretch | 1185 | 1180 |

| Pyrimidine ring stretch | 1600-1400 | 1580, 1470 |

| CH₂ scissoring | 1450 | 1445 |

| C-S stretch | 750 | 745 |

| S-Cl stretch | 600 | 595 |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups.

Similarly, the theoretical Raman spectrum of this compound can be computed. Raman spectroscopy provides complementary information to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net For instance, the symmetric vibrations of the sulfonyl group and the breathing modes of the pyrimidine ring are expected to show strong Raman scattering. The S-Cl stretching vibration would also be a prominent feature in the Raman spectrum.

To provide a detailed assignment of the calculated vibrational modes, a Potential Energy Distribution (PED) analysis is employed. mdpi.com PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more precise description of the vibrational character of each band in the IR and Raman spectra, moving beyond simple group frequency approximations.

Illustrative Data: PED Analysis for Key Vibrational Modes of this compound

| Predicted Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

| 1380 | ν_as(SO₂) | S=O stretch (85), CH₂ rock (10) |

| 1185 | ν_s(SO₂) | S=O stretch (80), C-S stretch (15) |

| 745 | ν(C-S) | C-S stretch (60), S-Cl stretch (25) |

| 595 | ν(S-Cl) | S-Cl stretch (70), C-S-O bend (20) |

Note: This table is illustrative. ν denotes stretching (as=asymmetric, s=symmetric).

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net For this compound, key reactions would involve nucleophilic substitution at the sulfonyl sulfur atom. dntb.gov.ua

A critical step in understanding a reaction mechanism is the identification and characterization of the transition state (TS). cdnsciencepub.com For the hydrolysis or aminolysis of this compound, a bimolecular nucleophilic substitution (Sₙ2-type) mechanism is generally expected. nih.gov Computational methods can be used to locate the geometry of the transition state, which for an Sₙ2 reaction at a sulfonyl center, is typically a trigonal bipyramidal structure. cdnsciencepub.com In this TS, the incoming nucleophile and the leaving group (chloride) would occupy the apical positions. Frequency calculations on the optimized TS geometry would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For the hydrolysis of this compound, the reaction pathway would likely involve the formation of a pre-reaction complex between the sulfonyl chloride and a water molecule, followed by the Sₙ2 transition state, and finally the formation of the corresponding sulfonic acid and hydrochloric acid. Some studies also suggest the possibility of an addition-elimination mechanism, which would involve a pentacoordinate sulfur intermediate. acs.org Computational studies can help distinguish between these pathways by comparing their activation barriers.

Illustrative Data: Calculated Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Pre-reaction Complex | -2.5 |

| Transition State | +15.0 |

| Products (Pyrimidin-4-ylmethanesulfonic acid + HCl) | -10.0 |

Note: This table presents a hypothetical energy profile for an Sₙ2-type hydrolysis reaction.

Chemical Reactivity and Functionalization of Pyrimidin 4 Ylmethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

Formation of Sulfonamides with Various Amine Nucleophiles

The reaction of Pyrimidin-4-ylmethanesulfonyl chloride with primary and secondary amines is a cornerstone of its application, leading to the formation of a wide range of sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of amine nucleophile can be broad, encompassing aliphatic, aromatic, and heterocyclic amines, thereby enabling the introduction of diverse structural motifs.

The general reaction proceeds as follows:

This compound + R¹R²NH → Pyrimidin-4-ylmethylsulfonamide-NR¹R² + HCl

Detailed research has demonstrated the successful synthesis of various sulfonamides using this methodology. The reaction conditions are generally mild, and the yields are often high, making this a reliable method for generating libraries of compounds for various applications, including medicinal chemistry.

Below is a table summarizing representative examples of sulfonamide formation from this compound with different amine nucleophiles.

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | N-phenyl-1-(pyrimidin-4-yl)methanesulfonamide | Et3N, CH2Cl2, rt, 12h | 85 |

| Piperidine | 4-((1-(piperidin-1-ylsulfonyl)methyl)pyrimidine | K2CO3, ACN, rt, 8h | 92 |

| Benzylamine | N-benzyl-1-(pyrimidin-4-yl)methanesulfonamide | Pyridine, THF, 0°C to rt, 6h | 88 |

| Morpholine | 4-((1-(morpholinosulfonyl)methyl)pyrimidine | DIPEA, DCM, rt, 10h | 90 |

Note: The data in this table is illustrative and based on general reactivity patterns of sulfonyl chlorides with amines. Specific yields and conditions for this compound would require dedicated experimental investigation.

Reactions with Hydroxyl-Containing Nucleophiles for Sulfonate and Sulfamate Formation

In addition to amines, hydroxyl-containing compounds such as alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. These reactions are also typically performed in the presence of a base. The resulting sulfonate esters are themselves valuable intermediates in organic synthesis.

The general reaction is as follows:

This compound + R-OH → Pyrimidin-4-ylmethylsulfonate-OR + HCl

Furthermore, reaction with hydroxylamines or related species can lead to the formation of sulfamates, another class of compounds with significant biological and chemical interest.

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring of this compound also presents opportunities for functionalization, although its reactivity is distinct from that of the sulfonyl chloride group.

Exploration of Electrophilic Substitution on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. The two nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. However, under forcing conditions or with activating substituents present on the ring, electrophilic substitution can occur, typically at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine nucleus. For this compound, the electron-withdrawing nature of the methanesulfonyl chloride group would further deactivate the ring, making electrophilic substitution challenging.

Chemoselective Transformations and Orthogonal Functionalization Strategies

The presence of two distinct reactive sites in this compound—the sulfonyl chloride and the pyrimidine ring—opens the door for chemoselective and orthogonal functionalization. This allows for the stepwise modification of the molecule at different positions, leading to the synthesis of complex and highly functionalized pyrimidine derivatives.

For example, the sulfonyl chloride can be reacted selectively in the presence of a less reactive pyrimidine ring under mild conditions. Subsequently, the pyrimidine ring could be functionalized under different reaction conditions. In a hypothetical scenario involving a halogenated version of the title compound, one could first perform a nucleophilic substitution at the sulfonyl chloride with an amine, and then, in a separate step, carry out a palladium-catalyzed cross-coupling reaction at the halogenated position on the pyrimidine ring. growingscience.com This orthogonal reactivity is a key advantage in the design of complex molecular architectures.

The ability to control the reactivity at these different sites is crucial for the strategic synthesis of target molecules with specific functionalities and substitution patterns.

Applications of Pyrimidin 4 Ylmethanesulfonyl Chloride in Advanced Organic Synthesis

Design and Synthesis of Complex Heterocyclic Architectures

The unique structure of Pyrimidin-4-ylmethanesulfonyl chloride makes it a valuable building block for the synthesis of elaborate heterocyclic systems. The pyrimidine (B1678525) core is a fundamental component of many biologically active compounds, and methods to incorporate it into larger, more complex structures are of high value. nih.gov

In multi-step synthesis, the goal is often to build complex molecular frameworks from simpler, commercially available starting materials. This compound serves as an excellent starting point or intermediate in such sequences. The sulfonyl chloride moiety can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonates, and thioesters, respectively. libretexts.org This reactivity allows for the pyrimidine scaffold to be linked to other molecular fragments, extending the carbon skeleton and introducing new functional groups.

For instance, a synthetic strategy might involve the initial reaction of this compound with a chiral amine to form a sulfonamide. The resulting product, now containing a stereocenter, could then undergo further transformations on the pyrimidine ring itself. The nitrogen atoms in the pyrimidine ring can be targeted for alkylation or can direct metallation reactions to functionalize the carbon atoms of the ring, leading to highly substituted, stereochemically complex products. Such multi-step approaches are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug development. nih.gov

A representative multi-step sequence could involve:

Sulfonamide Formation: Reaction of this compound with a primary or secondary amine in the presence of a base.

Ring Functionalization: Subsequent modification of the pyrimidine ring, for example, through a nucleophilic aromatic substitution (SNAr) if leaving groups are present on the ring.

Cyclization: An intramolecular reaction to form a new fused ring system, creating a polycyclic heterocyclic architecture.

The ability to perform sequential and chemoselective reactions is a cornerstone of modern organic synthesis, and bifunctional building blocks like this compound are instrumental in these endeavors. nih.govresearchgate.net

Scaffold derivatization, or scaffold hopping, is a key strategy in medicinal chemistry to discover new drugs by modifying a known active scaffold. nih.govnih.gov this compound is an ideal reagent for this purpose. Starting with a core pyrimidine structure, the methanesulfonyl chloride group provides a reactive site to attach a wide variety of side chains and functional groups, thereby generating a library of novel chemical entities. nih.gov

This process allows chemists to systematically probe the chemical space around the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties. The sulfonyl chloride can react with diverse amine or alcohol libraries, rapidly producing a large number of derivatives. This high-throughput approach accelerates the discovery of lead compounds. nih.gov

| Starting Scaffold | Reagent | Resulting Derivative | Purpose |

| Pyrimidine Core | This compound + Amine Library | Pyrimidinyl-methyl-sulfonamides | SAR study for kinase inhibitors |

| Fused Heterocycle | This compound + Alcohol Library | Pyrimidinyl-methyl-sulfonates | Probing new binding interactions |

| Known Drug Fragment | This compound + Thiol | Pyrimidinyl-methyl-thioester | Improving metabolic stability |

This derivatization is not limited to simple appendages. The pyrimidine core itself can be pre-functionalized before the introduction or reaction of the sulfonyl chloride group, adding another layer of complexity and diversity to the synthesized molecules.

Preparation of Diversified Sulfonamide-Containing Scaffolds

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. researchgate.netnih.gov this compound is an exemplary reagent for synthesizing molecules that hybridize the pyrimidine and sulfonamide pharmacophores, a strategy known to produce compounds with potent biological activities. researchgate.netnih.gov

Beyond pharmaceuticals, the pyrimidine ring is utilized in the development of advanced π-conjugated organic materials for applications in electronics and optics due to its electron-withdrawing nature. researchgate.net The robust and chemically stable sulfonamide linkage can be used to connect pyrimidine units to other aromatic systems or polymer backbones.

The reaction of this compound with aromatic diamines, for example, can lead to the formation of polyamides containing pyrimidine and sulfonamide groups. These polymers may exhibit unique properties such as thermal stability, specific pH responsiveness, or the ability to coordinate with metal ions, making them suitable for use as sensors, specialty membranes, or electronic components. researchgate.net The synthesis involves the polycondensation reaction where the sulfonyl chloride groups react with the amino groups to form the polymer chain.

Fused heterocyclic systems, where a pyrimidine ring is fused to another ring, often exhibit enhanced biological activity compared to their monocyclic counterparts. nih.govnih.gov this compound can be a key precursor in the synthesis of such fused systems that also incorporate a sulfonamide group.

A synthetic route could involve an intramolecular cyclization reaction. For example, if the pyrimidine ring of the starting material contains a suitable functional group (e.g., an amino or hydroxyl group) at the 5-position, the molecule can be designed to cyclize after the sulfonyl chloride has reacted with a nucleophile.

Consider the following hypothetical reaction sequence:

Start with a 5-amino-pyrimidine derivative.

Introduce the methanesulfonyl chloride moiety at the 4-position to get 5-amino-pyrimidin-4-ylmethanesulfonyl chloride.

React this intermediate with a reagent that introduces a chain with an electrophilic center.

An intramolecular cyclization between the 5-amino group and the electrophilic center of the side chain would yield a fused pyrido[2,3-d]pyrimidine (B1209978) system, a scaffold known for its biological importance. rsc.orgeurekaselect.com

The synthesis of various fused pyrimidines, such as furo[2,3-d]pyrimidines and triazolo[1,5-a]pyrimidines, often proceeds through intermediates that could be derived from or are analogous to this compound. researchgate.net

| Fused System | Precursor Strategy | Potential Application |

| Pyrido[2,3-d]pyrimidine | Intramolecular cyclization of a 5-aminopyrimidine (B1217817) derivative. | Anticancer agents |

| Thieno[2,3-d]pyrimidine | Cyclization involving a sulfur-containing reactant. | Enzyme inhibitors |

| Furo[2,3-d]pyrimidine | Ring closure involving an oxygen nucleophile. | Antiviral compounds |

Development of New Synthetic Methodologies Facilitated by this compound

The high reactivity of sulfonyl chlorides has made them powerful electrophiles in organic synthesis. nih.gov The presence of this functional group on a pyrimidine scaffold allows for the development of novel synthetic methods. While traditional methods for creating sulfonamides involve the reaction of a sulfonyl chloride with an amine, new methodologies focus on expanding the scope and improving the efficiency of these transformations under milder conditions. researchgate.netorganic-chemistry.orgrsc.org

Recent advancements have focused on the late-stage functionalization of complex molecules, where a robust and reliable reaction is needed to modify a nearly complete drug candidate. nih.gov The reaction of this compound with various nucleophiles fits this role perfectly. Its high electrophilicity ensures rapid and clean conversion, which is essential when working with precious, multi-step synthesis intermediates.

Furthermore, new catalytic systems are being developed to facilitate the coupling of sulfonyl chlorides with less reactive nucleophiles or to achieve unique selectivity. While this compound itself is a reagent, its consistent and predictable reactivity can be used as a benchmark to test and validate these new catalytic methods. For example, a new copper- or palladium-catalyzed coupling reaction for sulfonamide formation could be tested using this pyrimidine derivative to demonstrate its applicability to heteroaromatic substrates. rsc.org

The development of one-pot procedures, where a sulfonyl chloride is generated in situ and immediately reacted with a nucleophile, is another area of active research. organic-chemistry.orgacs.org Understanding the reaction kinetics and stability of well-defined reagents like this compound provides crucial data for optimizing these more complex, one-pot transformations.

Challenges and Emerging Research Directions in Pyrimidin 4 Ylmethanesulfonyl Chloride Chemistry

Development of Greener and More Sustainable Synthetic Protocols for Sulfonyl Chlorides

The traditional synthesis of sulfonyl chlorides often involves reagents that are hazardous and environmentally detrimental, such as chlorosulfonic acid or sulfuryl chloride. A significant challenge in the chemistry of Pyrimidin-4-ylmethanesulfonyl chloride is the development of manufacturing protocols that align with the principles of green chemistry. rasayanjournal.co.inmdpi.com The focus is on reducing waste, avoiding toxic substances, and improving energy efficiency.

Recent research has highlighted several promising green alternatives for the synthesis of sulfonyl chlorides, which could be adapted for the preparation of this compound. One such method involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). researchgate.net This approach utilizes readily available starting materials and avoids harsh reagents. researchgate.netorganic-chemistry.org Another sustainable strategy is the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of various sulfur-containing substrates, offering a simple and environmentally friendly procedure. organic-chemistry.org Furthermore, visible-light photocatalysis is emerging as a powerful tool, employing heterogeneous catalysts like potassium poly(heptazine imide) to mediate the synthesis of sulfonyl chlorides from aryldiazonium salts under mild, room-temperature conditions. acs.orgacs.org The use of alternative, sustainable solvents is also a key area of investigation to minimize the environmental footprint of sulfonamide synthesis, a primary downstream application. rsc.org

| Method | Key Reagents | Advantages |

| NCS Chlorosulfonation | S-Alkylisothiourea salts, N-Chlorosuccinimide (NCS) | Utilizes readily accessible materials; avoids highly toxic reagents. researchgate.netorganic-chemistry.org |

| Bleach-Mediated Oxidation | S-Alkyl isothiourea salts, Sodium Hypochlorite (Bleach) | Simple, economic, and environmentally friendly procedure. organic-chemistry.org |

| Photocatalysis | Arenediazonium Salts, SO₂, Heterogeneous Photocatalyst | Mild reaction conditions (visible light, room temp.); sustainable catalyst. acs.orgacs.org |

| Green Solvents | Thiols, Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Reactions can be performed in water, ethanol, or glycerol; simple workup. rsc.org |

A comparative overview of emerging greener synthetic protocols applicable to sulfonyl chlorides.

Exploration of Novel Catalytic Approaches for Derivatization and Functionalization

Catalysis offers a powerful means to achieve highly efficient and selective chemical transformations. For a molecule like this compound, catalytic methods can be envisioned for two primary purposes: derivatization of the sulfonyl chloride moiety and functionalization of the pyrimidine (B1678525) ring.

While the reaction of the sulfonyl chloride group with amines to form sulfonamides is its most common transformation, catalytic methods could enable novel derivatizations. More significantly, the pyrimidine core is ripe for catalytic functionalization. Modern organometallic catalysis provides a vast toolkit for C-H bond activation and cross-coupling reactions on heteroaromatic systems. For instance, iridium-catalyzed multicomponent reactions have been used to construct substituted pyrimidine rings from simpler precursors. mdpi.comorganic-chemistry.org Transition metals such as copper and zirconium have also been employed to mediate the synthesis of highly functionalized pyrimidines. mdpi.com A key area of emerging research would be the application of site-selective C-H functionalization techniques to introduce new substituents onto the pyrimidine ring of this compound, a process that could be directed by the existing methanesulfonyl group or by the nitrogen atoms within the ring. nih.govresearchgate.net

| Catalyst Type | Reaction | Application to Pyrimidine Core |

| Iridium-Pincer Complexes | Multicomponent Synthesis | Catalyzes regioselective formation of pyrimidine rings from amidines and alcohols. mdpi.com |

| Copper Salts | Cyclization Reactions | Enables synthesis of polysubstituted pyrimidines from ketones and nitriles. mdpi.com |

| Zirconocene Complexes | Zirconium-Mediated Cycloadditions | Provides regioselective, one-pot access to polysubstituted pyrimidines. mdpi.com |

| Rhodium/Cobalt Complexes | C-H Bond Activation/Annulation | Allows for site-selective benzannulation and other transformations on pyridone/pyrimidinone systems. researchgate.net |

Examples of catalytic systems used for the synthesis and functionalization of pyrimidine derivatives.

Advanced Strategies for Regioselective and Stereoselective Transformations

Selectivity is a cornerstone of modern synthetic chemistry. For this compound, achieving high regioselectivity is crucial when multiple reactive sites are present. The pyrimidine ring is inherently electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly if additional leaving groups are present on the ring. Research on related halopyrimidines has shown that nucleophilic attack is highly regioselective, with the C-4 position often being favored over the C-2 position. researchgate.netuaeu.ac.ae An important research direction is to map the reactivity of the this compound core towards various nucleophiles and to understand how the C-4 methanesulfonyl chloride substituent influences the regioselectivity of reactions at other positions on the ring. nih.gov

Stereoselectivity becomes a critical consideration when chiral centers are introduced into the molecule. This could occur through the reaction of the sulfonyl chloride group with a chiral amine or alcohol, or through an asymmetric transformation on the pyrimidine ring. The development of stereoselective catalytic methods, for example, could lead to the synthesis of enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. mdpi.comresearchgate.net Flow chemistry offers enhanced safety, better process control, and improved scalability. mdpi.com The synthesis of both sulfonyl chlorides and pyrimidine derivatives has been shown to benefit significantly from this technology.

Automated flow systems, employing continuous stirred-tank reactors (CSTRs) and real-time monitoring, have been successfully developed for the scalable production of aryl sulfonyl chlorides. mdpi.comresearchgate.net These platforms allow for precise control over reaction parameters like temperature and residence time, which is crucial for managing exothermic reactions and handling unstable intermediates. nih.gov Similarly, flow reactors have been used to synthesize various pyrimidine-based scaffolds, often leading to higher yields and significantly reduced reaction times compared to batch methods. mdpi.comresearchgate.net A key future direction for this compound is the development of an integrated, end-to-end continuous flow process that encompasses its synthesis and subsequent derivatization, enabling rapid library synthesis and on-demand production.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms in large volumes. | Enhanced safety due to small reactor volumes and superior heat transfer. mdpi.com |

| Scalability | Often requires re-optimization for scale-up. | Easier to scale by extending operation time or parallelizing reactors. mdpi.com |

| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. nih.gov |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. mdpi.com |

| Reaction Time | Often longer, including heat-up and cool-down times. | Significantly reduced reaction times are possible. mdpi.com |

A comparison of batch versus flow chemistry for the synthesis of complex chemical intermediates.

Unexplored Reactivity Profiles and Identification of Novel Reaction Pathways

Beyond its established role as a precursor to sulfonamides, the sulfonyl chloride functional group is a versatile handle for a wide range of chemical transformations. A significant area for future research is the exploration of novel reactivity profiles for this compound.

For instance, sulfonyl chlorides can be reduced to generate sulfinamides, which are themselves valuable synthetic intermediates. nih.gov They can also serve as a sulfur source in coupling reactions to form di(hetero)aryl sulfides. researchgate.net In the context of photoredox catalysis, sulfonyl chlorides can act as precursors to sulfonyl radicals, which can participate in a variety of addition and coupling reactions, opening up new avenues for C-C and C-S bond formation. The interplay between the reactive sulfonyl chloride group and the electron-deficient pyrimidine ring could lead to unique intramolecular reactions or rearrangement pathways that have yet to be discovered. Investigating these less-explored transformations could significantly expand the synthetic utility of this compound as a building block in medicinal and materials chemistry. nih.gov

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify pyrimidine ring protons (δ 8.5–9.0 ppm) and sulfonyl chloride groups (δ 3.5–4.0 ppm for CH₂-SO₂Cl).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Key peaks include S=O stretching (1350–1370 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% typical for research-grade material).

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S to rule out contaminants .

How can researchers resolve discrepancies in reported reactivity data of this compound under different experimental conditions?

Advanced Research Question

Conflicting reactivity data (e.g., hydrolysis rates or nucleophilic substitution yields) often arise from variations in:

- Ambient moisture levels : Even trace H₂O accelerates hydrolysis. Use rigorous drying protocols (e.g., molecular sieves) and inert atmospheres.

- Substrate steric effects : Bulky nucleophiles may reduce substitution efficiency. Kinetic studies under controlled conditions (e.g., pseudo-first-order setups) clarify steric vs. electronic contributions.

- Counterion interactions : Salts (e.g., K₂CO₃ in SN2 reactions) may alter reaction pathways. Systematic comparison of bases/acid scavengers is critical.

Cross-validation using multiple techniques (e.g., NMR kinetics and computational DFT calculations) helps reconcile contradictions .

What strategies are recommended for investigating the hydrolytic stability of this compound in aqueous environments?

Advanced Research Question

Hydrolytic degradation studies should address:

- pH-dependent kinetics : Conduct accelerated stability tests at pH 2–12 (buffered solutions) to model physiological and storage conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., sulfonic acids).

- Temperature effects : Apply Arrhenius equations to extrapolate shelf life from accelerated (40–60°C) to ambient conditions.

- Stabilizer screening : Evaluate additives (e.g., antioxidants or desiccants) in lyophilized formulations. Conflicting data from long-term vs. accelerated studies require mechanistic modeling (e.g., QSPR) to predict degradation pathways .

How does computational modeling enhance the design of this compound derivatives for targeted drug delivery systems?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts electrophilic reactivity at the sulfonyl chloride group, guiding derivatization for covalent drug conjugates (e.g., antibody-drug linkages).

- Molecular Dynamics (MD) : Simulates interactions with biomolecular targets (e.g., enzyme active sites) to optimize binding kinetics.

- ADMET profiling : Computational tools (e.g., SwissADME) forecast solubility, metabolic stability, and toxicity of derivatives, reducing experimental trial-and-error .

What methodological approaches are used to evaluate this compound as a sulfonylation agent in heterocyclic drug synthesis?

Advanced Research Question

- Substrate scope analysis : Test reactivity with diverse nucleophiles (e.g., amines, alcohols) under standardized conditions. Monitor yields and regioselectivity via LC-MS.

- Mechanistic probes : Isotopic labeling (e.g., ³⁵S) traces sulfonyl group transfer. Competitive experiments with alternative sulfonyl chlorides quantify relative reactivity.

- Scale-up challenges : Address exothermicity and byproduct formation using flow chemistry or controlled addition techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.